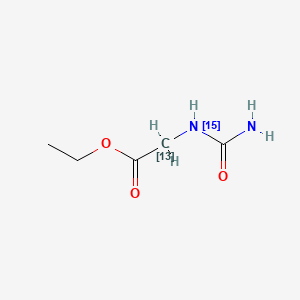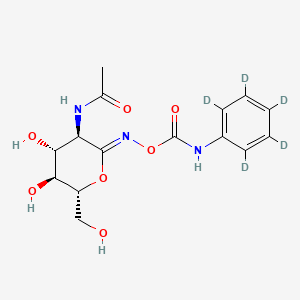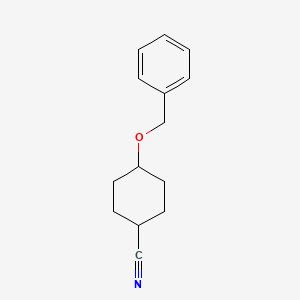
B-CASOMORPHIN FRAGMENT 1-3BOVINE HYDROCH LORIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
B-Casomorphin Fragment 1-3 Bovine Hydrochloride is a type of opioid peptide . These peptides are derived from casein milk proteins and are most abundantly released from the β-casein of human and bovine milk . They differ based on the source of milk (bovine/human) and the number and sequence of amino acids .
Synthesis Analysis
Casomorphins are released during the process of gastrointestinal digestion (in vivo), simulated gastrointestinal digestion (in vitro), or fermentation . They are produced from various types of milk, cheese samples, infant formulas, and yogurt . The A1/A2 milk hypothesis suggests that BCM-7 is released only from A1 milk of bovines due to the presence of histidine at position 67 of the β-casein .Molecular Structure Analysis
The structure of Bovine β-Casomorphins is derived from β-casein protein of cow milk . They have the ability to bind the same type of receptors i.e., mu (μ) receptors to show numerous biological effects . The structure function correlation can be explained by comparing the structure and activities (opioid) of BCM and morphine .Chemical Reactions Analysis
During digestion, these proteins yield numerous peptides, which are physiologically active . β-Casein of cow and human milk is a source of β-casomorphins (BCMs) . Casomorphins are also released from human milk α-casein and neo-casomorphin-6 is produced from the bovine milk casein .Mecanismo De Acción
β-Casomorphins (BCMs) are the opioid peptides that bind μ-receptors and vary in number and sequence of amino acids . BCM-7 is the most abundant with prolonged effect while BCM-5 is the most active among BCM peptides . These peptides have tyrosine at the N-terminal and another aromatic amino acid residue (Phe or Tyr) at third or fourth position .
Propiedades
Número CAS |
100900-18-3 |
|---|---|
Fórmula molecular |
C23H28ClN3O5 |
Peso molecular |
461.943 |
Nombre IUPAC |
(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C23H27N3O5.ClH/c24-18(13-16-8-10-17(27)11-9-16)22(29)26-12-4-7-20(26)21(28)25-19(23(30)31)14-15-5-2-1-3-6-15;/h1-3,5-6,8-11,18-20,27H,4,7,12-14,24H2,(H,25,28)(H,30,31);1H/t18-,19-,20-;/m0./s1 |
Clave InChI |
GYBXURKWTDUISA-HBSNOMOYSA-N |
SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(trideuteriomethyl)-9H-pyrido[3,4-b]indole](/img/structure/B564794.png)



![[2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl 2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B564800.png)


![(E/Z)-2-[2-(Cyclohexyl-d11)-2-(4-hydroxycyclohexyl)]vinylpyridine (Mixture of Diastereomers)](/img/structure/B564806.png)


![4-[(E)-1-Cyclohexyl-2-(pyridin-2-yl)ethenyl]cyclohexan-1-ol](/img/structure/B564810.png)
